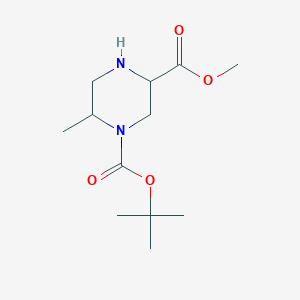

Methyl (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylate

Description

Methyl (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N4 position, a methyl ester at C2, and a methyl substituent at C3. The stereochemistry at positions 2 and 5 (both R configurations) plays a critical role in its molecular interactions and synthetic utility. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs, where stereochemical precision and protecting group stability are essential .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 6-methylpiperazine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-8-6-13-9(10(15)17-5)7-14(8)11(16)18-12(2,3)4/h8-9,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHYZZRVLQMHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine Core

Starting Materials : The synthesis often begins with a chiral piperazine or its precursors. For instance, (2R,5R)-5-methylpiperazine can be used as a starting point.

Protection with Boc Group : The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in a solvent like methanol or tetrahydrofuran (THF). This step is crucial for controlling the reactivity of the piperazine ring during subsequent transformations.

Formation of the Methyl Ester : The carboxylic acid group is esterified with methanol, typically using a catalyst like oxalyl chloride or an acid catalyst.

Detailed Synthesis Steps

Step 1: Boc Protection

- Reactants: (2R,5R)-5-methylpiperazine, di-tert-butyl dicarbonate (Boc2O), triethylamine.

- Conditions: Methanol, 0°C to room temperature.

- Yield: Typically high, depending on reaction conditions.

Step 2: Carboxylation

- Reactants: Protected piperazine, oxalyl chloride, pyridine.

- Conditions: Tetrahydrofuran (THF), 0°C to room temperature.

- Yield: Moderate to high.

Step 3: Methylation

- Reactants: Carboxylic acid intermediate, methanol.

- Conditions: Acid catalyst, reflux.

- Yield: High.

Alternative Strategies

- Direct Esterification : Some methods involve direct esterification of the carboxylic acid with methanol using a strong acid catalyst. This approach can be more efficient but may require careful control of conditions to avoid side reactions.

Analysis of Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Boc Protection | (2R,5R)-5-methylpiperazine, Boc2O, Et3N | MeOH, 0°C to RT | High |

| Carboxylation | Protected piperazine, oxalyl chloride, pyridine | THF, 0°C to RT | Moderate to High |

| Methylation | Carboxylic acid intermediate, methanol | Acid catalyst, reflux | High |

Research Outcomes and Challenges

Efficiency and Scalability : The synthesis of this compound requires optimization for large-scale production. Challenges include minimizing protecting group manipulations and ensuring high purity of the final product.

Protecting Group Strategy : The choice of protecting groups is crucial. The Boc group is commonly used due to its ease of introduction and removal. However, alternative strategies may offer advantages in specific contexts.

Stereochemistry : Maintaining the stereochemistry of the piperazine ring is essential. The use of chiral starting materials or asymmetric synthesis methods can help achieve this goal.

Scientific Research Applications

(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate biochemical pathways related to its therapeutic or biological effects, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

- Structure : Features a benzyl group at N1 and a hydroxymethyl group at C5 instead of the Boc group and methyl ester.

- The hydroxymethyl group introduces polarity, affecting solubility and hydrogen-bonding capacity.

- Applications : Used in life science research for chemical modifications due to its unprotected amine and hydroxyl functionality .

Methyl 1-methylpiperazine-2-carboxylate

- Structure : Lacks the Boc group and has a methyl group directly attached to N1.

- Key Differences : The unprotected amine at N4 increases susceptibility to oxidation and side reactions. The absence of stereochemical specification limits its use in enantioselective synthesis.

- Synthesis : Typically synthesized via direct esterification, yielding lower purity (<95%) compared to Boc-protected derivatives .

(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate

- Structure : Incorporates a pyridazine ring and benzyl group, diverging from the piperazine core.

- The methylpiperazine group retains chiral centers but with a different substitution pattern.

- Applications : Explored in kinase inhibitor development due to its heteroaromatic framework .

Stereochemical and Protecting Group Considerations

- Stereochemistry : The (2R,5R) configuration in the target compound contrasts with derivatives like (2S,5S)-isomers, which exhibit distinct crystallographic packing and dihedral angles (e.g., 24.3° in related ferrocene derivatives) .

- Boc Group Utility : The Boc group in the target compound enhances stability during acidic or basic conditions compared to acylated analogs (e.g., 4-methylbenzoylpiperazine hydrochloride), which require careful pH control .

Physicochemical Properties

Biological Activity

Methyl (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological activity primarily through modulation of specific receptors and enzymes. One notable mechanism involves the inhibition of the CXCR3 receptor, which is implicated in various autoimmune and inflammatory conditions. Research indicates that derivatives of this compound can act as selective modulators of the CXCR3 axis, potentially offering therapeutic benefits in diseases such as rheumatoid arthritis and multiple sclerosis .

1. Anti-inflammatory Properties

Studies have shown that compounds similar to this compound can inhibit leukotriene biosynthesis via 5-lipoxygenase (5-LOX) pathways. This inhibition is significant given the role of leukotrienes in mediating inflammatory responses .

2. Anticancer Effects

Research has demonstrated that piperazine derivatives exhibit anticancer properties through various mechanisms, including modulation of DNA replication in malignant cells. For instance, studies have reported that certain piperazine derivatives are more effective against specific cancer cell lines compared to conventional treatments .

3. Neuroprotective Effects

In neurotoxic models, compounds related to this compound have shown promise in reducing neuronal cell death induced by excitotoxicity . This suggests potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-LOX | |

| Anticancer | Modulation of DNA replication | |

| Neuroprotective | Reduction of excitotoxicity |

Case Studies

Case Study 1: Inhibition of CXCR3

A study examining the effects of various piperazine derivatives on CXCR3 modulation found that this compound demonstrated significant inhibitory effects on receptor activation, suggesting its potential use in treating autoimmune disorders .

Case Study 2: Anticancer Activity

In a comparative study involving various piperazine compounds against L5178Y lymphoma and Lewis lung carcinoma models, this compound showed enhanced anticancer activity compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2R,5R)-4-Boc-5-methylpiperazine-2-carboxylate, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from piperazine derivatives. Key steps include Boc-protection, stereoselective alkylation, and carboxylation. For example, Boc protection is performed under anhydrous conditions using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine .

- Purity Optimization : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor by TLC. Recrystallization from ethanol/water mixtures improves crystallinity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Techniques :

Q. How does the stereochemistry at C2 and C5 influence the compound’s reactivity or biological interactions?

- Impact : The (2R,5R) configuration affects hydrogen-bonding patterns and steric accessibility. For example, axial vs. equatorial positioning of the methyl group modulates interactions with chiral biological targets (e.g., enzymes or receptors) .

- Validation : Compare diastereomers via X-ray crystallography (using SHELXL ) or chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

- Approach :

Experimental Validation : Perform X-ray crystallography to unambiguously assign configurations. Use SHELXL for refinement, ensuring R-factors < 5% .

Computational Cross-Check : Run DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. computed NMR chemical shifts or optical rotations .

Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm conformational rigidity .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target pockets (e.g., kinase active sites). Set grid boxes around known catalytic residues .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen-bond persistence .

Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the best practices for analyzing degradation products under varying pH conditions?

- Protocol :

Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O, 70°C) conditions. Quench reactions at 0, 24, and 48 hours .

LC-MS Analysis : Use a C18 column with 0.1% formic acid in water/acetonitrile. Identify degradation products via m/z shifts (e.g., loss of Boc group: Δm/z = -100) .

Kinetic Modeling : Plot degradation rates vs. pH to identify stability thresholds (e.g., t₉₀ > 6 months at pH 4–6) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

- Resolution Workflow :

Assay Conditions : Compare buffer composition (e.g., Tris vs. HEPES), ionic strength, and co-solvents (DMSO tolerance ≤1%) .

Target Purity : Verify protein purity (>95% by SDS-PAGE) and confirm activity via positive controls .

Data Normalization : Use Z-factor or signal-to-noise ratios to assess assay robustness. Replicate outliers ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.